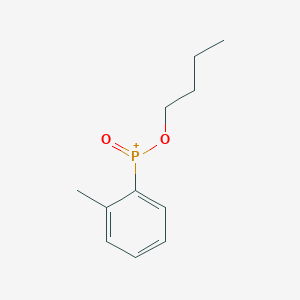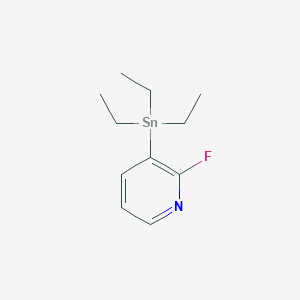
2-Fluoro-3-(triethylstannyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-3-(triethylstannyl)pyridine is an organotin compound that features a pyridine ring substituted with a fluorine atom at the 2-position and a triethylstannyl group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(triethylstannyl)pyridine typically involves the stannylation of 2-fluoropyridine. One common method is the reaction of 2-fluoropyridine with triethylstannyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle the toxic and reactive nature of organotin compounds.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-3-(triethylstannyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The triethylstannyl group can be replaced by other substituents through cross-coupling reactions such as the Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst and a boronic acid or ester as the coupling partner. The reaction is carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used, although care must be taken to avoid over-oxidation.
Major Products Formed
Substitution Products: Depending on the coupling partner, various substituted pyridines can be formed.
Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides or other oxidized derivatives.
Applications De Recherche Scientifique
2-Fluoro-3-(triethylstannyl)pyridine has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the preparation of functional materials with specific electronic or optical properties.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the synthesis of fluorinated drug candidates.
Radiochemistry: The fluorine atom in the compound can be replaced with radioactive isotopes for use in positron emission tomography (PET) imaging.
Mécanisme D'action
The mechanism of action of 2-Fluoro-3-(triethylstannyl)pyridine in chemical reactions typically involves the activation of the triethylstannyl group by a catalyst, followed by nucleophilic attack or coupling with another reagent. The fluorine atom can influence the reactivity of the pyridine ring by withdrawing electron density, making certain positions more susceptible to nucleophilic attack.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-3-(tributylstannyl)pyridine: Similar in structure but with tributylstannyl instead of triethylstannyl.
2-Fluoro-3-(trimethylstannyl)pyridine: Features a trimethylstannyl group.
2-Fluoro-3-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of a stannyl group.
Uniqueness
2-Fluoro-3-(triethylstannyl)pyridine is unique due to the specific combination of the triethylstannyl group and the fluorine atom, which imparts distinct reactivity and properties compared to its analogs. The triethylstannyl group provides a balance between steric bulk and reactivity, making it suitable for various synthetic applications.
Propriétés
Numéro CAS |
651341-64-9 |
|---|---|
Formule moléculaire |
C11H18FNSn |
Poids moléculaire |
301.98 g/mol |
Nom IUPAC |
triethyl-(2-fluoropyridin-3-yl)stannane |
InChI |
InChI=1S/C5H3FN.3C2H5.Sn/c6-5-3-1-2-4-7-5;3*1-2;/h1-2,4H;3*1H2,2H3; |
Clé InChI |
DAWBIRQKKSFMPM-UHFFFAOYSA-N |
SMILES canonique |
CC[Sn](CC)(CC)C1=C(N=CC=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


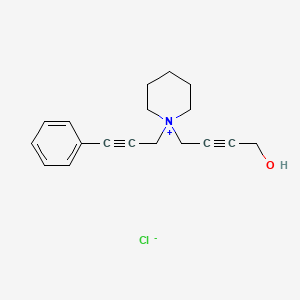

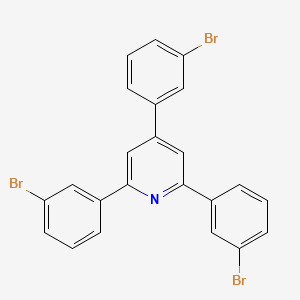
![Benzamide, N-(benzo[b]thien-2-ylsulfonyl)-2,4-dichloro-](/img/structure/B12522177.png)
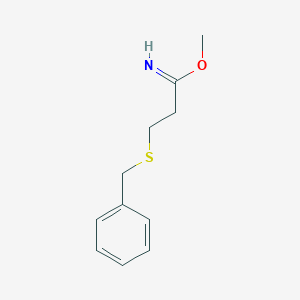
![Methanone, (4-bromophenyl)[5-(4-bromophenyl)-3-phenyl-2-furanyl]-](/img/structure/B12522186.png)
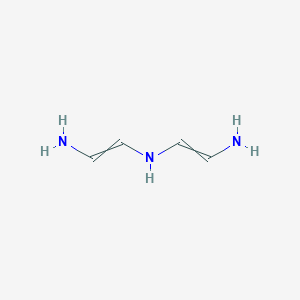
![5,6-Bis[3-(trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12522205.png)

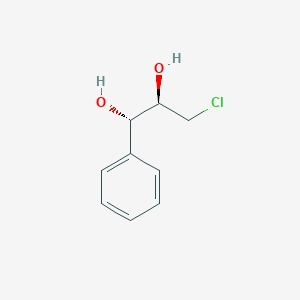
![1,1'-(2-Methylpentane-2,4-diyl)bis[3-(propan-2-yl)benzene]](/img/structure/B12522216.png)

![Benzoic acid, 4-[(3-chlorofuro[2,3-b]quinolin-4-yl)amino]-](/img/structure/B12522225.png)
